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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of JNJ-47965567,

a potent and selective P2X7 receptor antagonist, in electrophysiology and patch-clamp studies.

JNJ-47965567 is a valuable tool for investigating the role of the P2X7 receptor in various

physiological and pathological processes, including neuroinflammation, neuropathic pain, and

neuropsychiatric disorders.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-47965567, facilitating

comparison across different species and experimental systems.

Table 1: Binding Affinity and Potency of JNJ-47965567
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Species Assay Type Parameter Value

Human Radioligand Binding pKi 7.9 ± 0.07[1][3]

Rat Radioligand Binding pKi 8.7 ± 0.07[3]

Human
IL-1β Release (Whole

Blood)
pIC50 6.7 ± 0.07[1][3]

Human
IL-1β Release

(Monocytes)
pIC50 7.5 ± 0.07[1][3]

Rat
IL-1β Release

(Microglia)
pIC50 7.1 ± 0.1[1][3]

Mouse Ethidium+ Uptake IC50 54 ± 24 nM[4]

Human Electrophysiology % Inhibition
93.9 ± 1.9 (at 100 nM)

[3]

Table 2: In Vivo Efficacy of JNJ-47965567

Species Model Parameter Value

Rat
Brain P2X7 Receptor

Autoradiography
Brain EC50 78 ± 19 ng·mL⁻¹[1][3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of JNJ-47965567 and a typical

experimental workflow for its characterization using patch-clamp electrophysiology.
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Figure 1: P2X7 receptor signaling and inhibition by JNJ-47965567.
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Figure 2: Experimental workflow for patch-clamp analysis of JNJ-47965567.

Experimental Protocols
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This section provides detailed protocols for the electrophysiological characterization of JNJ-
47965567 using whole-cell patch-clamp.

Protocol 1: Whole-Cell Patch-Clamp Recording of hP2X7
Currents and Inhibition by JNJ-47965567
This protocol is designed for recording currents from human P2X7 receptors expressed in a

stable cell line, such as 1321N1 astrocytoma cells.

1. Materials and Solutions

Cell Line: 1321N1 cells stably expressing human P2X7 (hP2X7).

Extracellular Solution (ECS) (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, 3

KCl. Adjust pH to 7.4 with NaOH.

Intracellular Solution (ICS) (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂. Adjust pH to 7.2

with KOH.

Agonist Stock: 10 mM Bz-ATP in sterile water.

Antagonist Stock: 10 mM JNJ-47965567 in DMSO.[4]

2. Cell Preparation

Culture 1321N1-hP2X7 cells on glass coverslips in appropriate media.

Use cells for recording 24-48 hours after plating.

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with

ECS at 1-2 mL/min.

3. Pipette Preparation and Sealing

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with ICS.

Mount the filled pipette on the headstage of the patch-clamp amplifier.
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Under visual control, approach a target cell with the pipette tip while applying slight positive

pressure.

Upon contact with the cell membrane, release the positive pressure to facilitate the formation

of a high-resistance (GΩ) seal.

4. Whole-Cell Recording and Drug Application

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

Clamp the cell at a holding potential of -60 mV.

Allow the cell to stabilize for 2-5 minutes.

Establish a baseline recording of the holding current.

Apply the P2X7 receptor agonist, Bz-ATP (e.g., 100 µM), to the cell and record the inward

current.

Wash out the agonist with ECS until the current returns to baseline.

Pre-incubate the cell with JNJ-47965567 (e.g., 100 nM) for 5-6 minutes.[3]

Co-apply Bz-ATP and JNJ-47965567 and record the resulting current.

Wash out both compounds.

5. Data Analysis

Measure the peak amplitude of the Bz-ATP-evoked current in the absence and presence of

JNJ-47965567.

Calculate the percentage inhibition of the current by JNJ-47965567.

To determine the IC50, repeat the experiment with a range of JNJ-47965567 concentrations

and fit the data to a concentration-response curve.
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Protocol 2: Determining the Mechanism of Action
(Competitive vs. Non-competitive Antagonism)
This protocol is an extension of Protocol 1 and is designed to investigate whether JNJ-
47965567 acts as a competitive or non-competitive antagonist.

1. Procedure

Follow steps 1-4 of Protocol 1 to establish a stable whole-cell recording.

Generate a concentration-response curve for the agonist (Bz-ATP) by applying increasing

concentrations and recording the peak current at each concentration.

Wash out the agonist and incubate the cell with a fixed concentration of JNJ-47965567 (e.g.,

30 nM).[3]

In the continued presence of JNJ-47965567, generate a second agonist concentration-

response curve.

Repeat with multiple concentrations of JNJ-47965567 if desired.

2. Data Analysis

Plot the agonist concentration-response curves in the absence and presence of JNJ-
47965567.

A rightward shift in the agonist EC50 with no change in the maximal response is indicative of

competitive antagonism.

A decrease in the maximal response with or without a change in the EC50 suggests non-

competitive or mixed antagonism.[4] While initial studies suggested a competitive

mechanism for JNJ-47965567 at human and rat P2X7, subsequent research on murine

P2X7 indicated a non-competitive mechanism.[4] Therefore, careful analysis is crucial.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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